1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione is an organic compound belonging to the class of pyrrole derivatives It features a pyrrole ring substituted with a hydroxy-oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione typically involves the reaction of pyrrole with an appropriate oxopropylating agent under controlled conditions. One common method includes the use of 1,3-dicarbonyl compounds in the presence of a base to facilitate the formation of the hydroxy-oxopropyl group on the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The oxo group can be reduced to form a secondary alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction may produce a diol.
Scientific Research Applications
1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxy-oxopropyl group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
1-Hydroxy-1-phenylpropan-2-one: A secondary α-hydroxy ketone with a benzene ring substituted by a hydroxy-oxopropyl group.
1-Hydroxy-2-oxopropyl tetrahydropterin: Belongs to the class of pterins and derivatives, containing a pteridine ring with a hydroxy-oxopropyl group.
Uniqueness: 1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
66234-84-2 |
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Molecular Formula |
C7H7NO4 |
Molecular Weight |
169.13 g/mol |
IUPAC Name |
1-(1-hydroxy-2-oxopropyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C7H7NO4/c1-4(9)7(12)8-5(10)2-3-6(8)11/h2-3,7,12H,1H3 |
InChI Key |
INYVLMMCYHZEIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(N1C(=O)C=CC1=O)O |
Origin of Product |
United States |
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